Cas no 1215752-55-8 (2-Azido-3,4,8-trimethyl-3H-imidazo4,5-fquinoxaline-d3)

2-Azido-3,4,8-trimethyl-3H-imidazo4,5-fquinoxaline-d3 化学的及び物理的性質
名前と識別子
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- 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
- 2-Azido-4,8-DiMeIQx-d3
- 2-Azido-3,4,8-trimethyl-3H-imidazo4,5-fquinoxaline-d3
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- インチ: 1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3
- InChIKey: APCQHYAQHVJZMQ-UHFFFAOYSA-N
- SMILES: c1(C)nc2c3nc(N=[N+]=[N-])[n](C)c3c(C)cc2nc1
2-Azido-3,4,8-trimethyl-3H-imidazo4,5-fquinoxaline-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A867502-10mg |
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 |
1215752-55-8 | 10mg |
¥16800.00 | 2023-09-15 | ||
TRC | A867502-10mg |
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 |
1215752-55-8 | 10mg |
$ 1918.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A867502-1mg |
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 |
1215752-55-8 | 1mg |
¥2100.00 | 2023-09-15 | ||
TRC | A867502-1mg |
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 |
1215752-55-8 | 1mg |
$ 253.00 | 2023-04-19 |
2-Azido-3,4,8-trimethyl-3H-imidazo4,5-fquinoxaline-d3 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
2-Azido-3,4,8-trimethyl-3H-imidazo4,5-fquinoxaline-d3に関する追加情報
2-Azido-3,4,8-Trimethyl-3H-Imidazo[4,5-f]Quinoxaline-d3: A Comprehensive Overview
The compound 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3, with the CAS number 1215752-55-8, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and drug discovery. The name itself is a testament to its complex structure, with the "azido" group indicating the presence of a nitrogen-containing functional group (-N3), while the "imidazo[4,5-f]quinoxaline" portion describes the bicyclic aromatic system at the core of the molecule.
Recent studies have highlighted the importance of azide-containing compounds in click chemistry, where they serve as valuable precursors for the formation of stable covalent bonds under mild conditions. The presence of the azide group in 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 makes it a promising candidate for such reactions. Additionally, the deuterated form (indicated by "-d3") suggests that this compound may be used in isotopic labeling studies or as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of imidazo[4,5-f]quinoxaline derivatives. Researchers have explored various methods to optimize the yield and purity of these compounds, often employing catalytic systems or microwave-assisted synthesis to accelerate reaction rates. The introduction of methyl groups at positions 3, 4, and 8 further enhances the molecule's stability and potentially its solubility properties.
In terms of applications, 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has shown promise in several areas. For instance, its aromatic system and functional groups make it a potential candidate for use in organic electronics. The compound's ability to undergo click reactions could also facilitate its integration into larger molecular frameworks or materials with tailored properties. Furthermore, its deuterated form makes it valuable for studies requiring precise isotopic analysis.
Recent advancements in computational chemistry have allowed researchers to model the electronic properties and reactivity of this compound with unprecedented accuracy. These studies have provided insights into its potential as a building block for functional materials or as an intermediate in drug design. For example, computational models suggest that the azide group could act as a reactive site for bioconjugation or as a precursor for forming biocompatible materials.
The integration of isotopic labeling into this compound also opens up new avenues for studying reaction mechanisms and molecular interactions at an atomic level. By using deuterium instead of hydrogen atoms at specific positions (-d3), researchers can track molecular transformations with greater precision using techniques such as NMR spectroscopy or mass spectrometry.
In conclusion, 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool in chemical research and development. As ongoing studies continue to uncover new properties and potential uses for this compound, it is likely to play an increasingly important role in advancing both fundamental science and applied technologies.
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